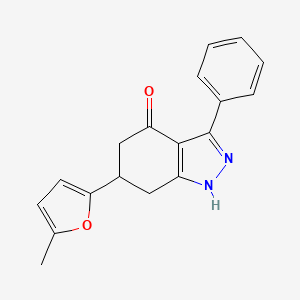

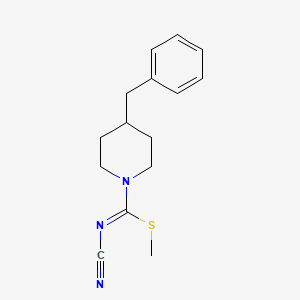

![molecular formula C13H21N B1429685 Tert-butyl[(2,5-dimethylphenyl)methyl]amine CAS No. 1178469-05-0](/img/structure/B1429685.png)

Tert-butyl[(2,5-dimethylphenyl)methyl]amine

説明

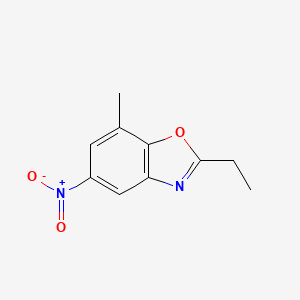

Tert-butyl[(2,5-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol . This compound is primarily used for research purposes .

Molecular Structure Analysis

Tert-butyl[(2,5-dimethylphenyl)methyl]amine consists of 31 Hydrogen atoms, 18 Carbon atoms, and 1 Nitrogen atom . The molecule contains a total of 50 atoms .科学的研究の応用

Application 1: Use in the Synthesis of Nitroxides

- Summary of the Application: The compound is used in the synthesis of pyrrolidine nitroxides, which have four bulky alkyl substituents adjacent to the N–O∙ group . These nitroxides demonstrate very high resistance to reduction with biogenic antioxidants and enzymatic systems .

- Methods of Application: The nitroxides were prepared using a three-component domino reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate, followed by conversion of the resulting strained pyrrolidine into 1-pyrroline-1-oxide and addition of EtLi .

- Results or Outcomes: The nitroxide demonstrated unexpectedly fast reduction with ascorbate, with a rate constant k2 = (2.0 ± 0.1) × 10 −3 M −1 s −1 . This effect was explained by destabilization of the planar nitroxide moiety due to repulsion with the two neighboring tert-butyl groups cis to each other .

Application 2: Use in the Synthesis of Chiral Selective Compounds

- Summary of the Application: The compound is used in the synthesis of chiral selective tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate . This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate .

- Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened . The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .

- Results or Outcomes: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

Application 3: Use in Suzuki–Miyaura Coupling

- Summary of the Application: The compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results or Outcomes: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Application 4: Use in the Synthesis of Rubber Accelerators

- Summary of the Application: Tert-butylamine, a related compound, is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber .

- Methods of Application: The synthesis involves the reaction of tert-butylamine with other reagents to form the sulfenamides .

- Results or Outcomes: The resulting compounds are used as accelerators in the vulcanization of rubber, modifying its rate and improving its properties .

Application 5: Use in Asymmetric Synthesis of Cetirizine

- Summary of the Application: Tert-Butanesulfinamide, a related compound, has been used as an auxiliary in an asymmetric synthesis of cetirizine . Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria .

- Methods of Application: The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .

- Results or Outcomes: The asymmetric synthesis results in a version of cetirizine that is more potent than the racemic mixture of the drug .

Application 6: Use in the Preparation of Rubber Accelerators

- Summary of the Application: Tert-Butylamine, a related compound, is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber .

- Methods of Application: The synthesis involves the reaction of tert-butylamine with other reagents to form the sulfenamides .

- Results or Outcomes: The resulting compounds are used as accelerators in the vulcanization of rubber, modifying its rate and improving its properties .

特性

IUPAC Name |

N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWRXORDSROIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl[(2,5-dimethylphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)

![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)

![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)

![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)

![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)